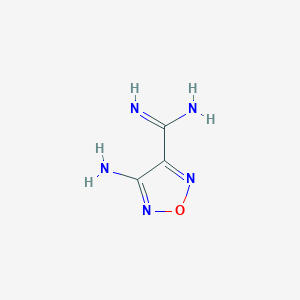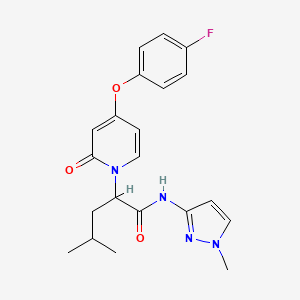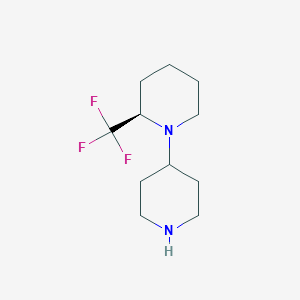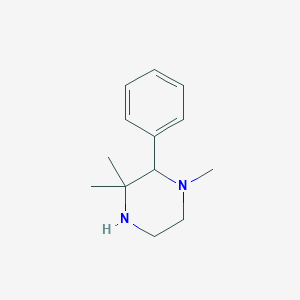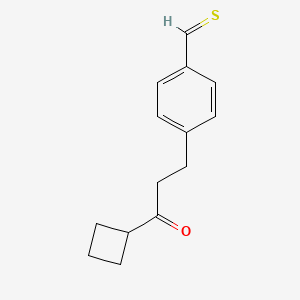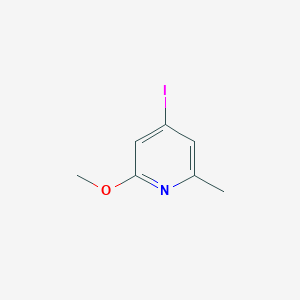
4-Iodo-2-methoxy-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-methoxy-6-methylpyridine: is a versatile organic compound with the molecular formula C7H8INO It is a derivative of pyridine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-6-methylpyridine typically involves the iodination of 2-methoxy-6-methylpyridine. One common method is the Sandmeyer reaction , where 2-methoxy-6-methylpyridine is first diazotized and then treated with potassium iodide to introduce the iodine atom . Another method involves the direct iodination of 2-methoxy-6-methylpyridine using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-2-methoxy-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, or other substituted pyridines.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Oxidation: Products may include iodinated pyridine derivatives with higher oxidation states.
Aplicaciones Científicas De Investigación
4-Iodo-2-methoxy-6-methylpyridine has diverse applications in scientific research:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-methoxy-6-methylpyridine in various reactions involves the activation of the iodine atom, which serves as a leaving group in substitution and coupling reactions. The methoxy and methyl groups influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
- 3-Iodo-2-methoxy-5-methylpyridine
- 2-Chloro-4-iodo-5-methylpyridine
- 2-Fluoro-3-iodo-5-methylpyridine
Comparison: 4-Iodo-2-methoxy-6-methylpyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of the methoxy group at the 2-position and the iodine at the 4-position makes it particularly suitable for certain synthetic applications, such as selective coupling reactions and the formation of complex molecular architectures .
Propiedades
Fórmula molecular |
C7H8INO |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
4-iodo-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C7H8INO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 |
Clave InChI |
JAILFRXPTGCDEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


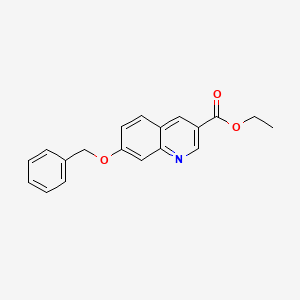
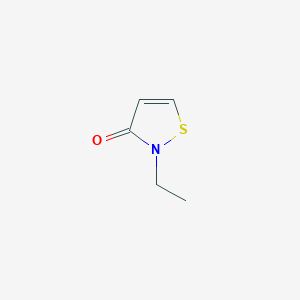

![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
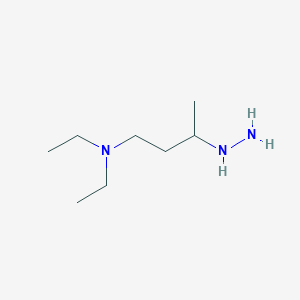
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
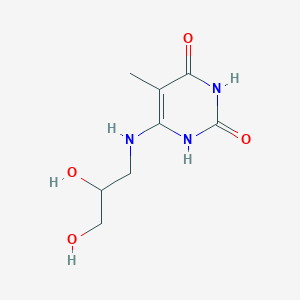
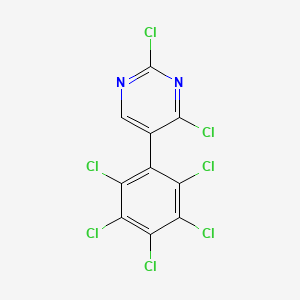
![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
